N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-12-8-9-13(2)15(10-12)21-16(25)11-27-19-24-23-18(28-19)22-17(26)20-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVIQNMTGGCMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced by reacting the thiadiazole intermediate with phenyl isocyanate.
Attachment of 2,5-Dimethylphenyl Group: The final step involves the reaction of the intermediate with 2,5-dimethylphenyl acetic acid or its derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has been investigated for its anticancer properties. Thiadiazole derivatives are known to exhibit significant biological activities, including antitumor effects. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes involved in cell signaling pathways .
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess antimicrobial properties. The compound may exhibit activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory activity. Thiadiazole derivatives have been studied for their ability to inhibit enzymes such as lipoxygenases involved in inflammatory processes. In silico studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases .
Case Studies
Several studies have investigated the biological activities of compounds similar to this compound:
- A study demonstrated that similar thiadiazole derivatives exhibited significant anticancer activity against various cancer cell lines with percent growth inhibitions ranging from 50% to over 80% .
- Another investigation focused on the anti-inflammatory effects of thiadiazole derivatives through molecular docking studies, suggesting their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA replication.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Potential
- Pyrazolone-Thiadiazole Hybrid (Compound 3) : Exhibited 5-lipoxygenase (5-LOX) inhibition via molecular docking, attributed to the pyrazolone moiety’s interaction with the enzyme’s active site . The target compound’s phenylcarbamoyl group may similarly engage in hydrophobic or π-π interactions, though its efficacy would depend on substituent positioning .
Anticonvulsant Activity
- 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (IIf): Showed significant anticonvulsant activity in electroconvulsive shock models . The target compound lacks a pyridyl group but includes a dimethylphenyl moiety, which could modulate blood-brain barrier penetration.
Enzyme Inhibition
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) : Demonstrated α-glucosidase inhibition (IC₅₀ = 2.1 µM) due to the indole group’s interaction with the enzyme . The target compound’s phenylcarbamoyl group may offer weaker inhibition but better selectivity.
Biological Activity
N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore its biological activity in detail, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H19N5O2S
- Molecular Weight : 385.45 g/mol
1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32.6 μg/mL |
| Compound B | Escherichia coli | 47.5 μg/mL |
| Compound C | Aspergillus niger | 50 μg/mL |
Studies show that derivatives with specific substitutions at the C-5 position of the thiadiazole ring enhance efficacy against various pathogens compared to standard antibiotics such as streptomycin and fluconazole .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Test Compound | MCF-7 (Breast Cancer) | 0.28 |
| Test Compound | HepG2 (Liver Cancer) | 0.52 |
The results indicate that this compound exhibits potent cytotoxic effects on MCF-7 and HepG2 cell lines. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which disrupts mitotic spindle formation .
3. Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. For instance, compounds derived from this scaffold have shown significant activity in reducing inflammation in various animal models.
Case Study: Anti-inflammatory Effects
In a study by Amir et al., a series of thiadiazole derivatives were tested for their anti-inflammatory activity using the acetic acid writhing test in mice. The compounds demonstrated a reduction in pain response comparable to standard anti-inflammatory drugs like diclofenac .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity linked to inflammatory pathways or tumor growth.
Q & A
Basic Question: What are the key synthetic pathways for preparing N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:
- Step 1 : Condensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions to form the thiadiazole ring.
- Step 2 : Sulfanylation at the 5-position of the thiadiazole using mercaptoacetic acid derivatives, often in the presence of triethylamine (Et₃N) to deprotonate the thiol group .
- Step 3 : Coupling with N-(2,5-dimethylphenyl)acetamide via nucleophilic substitution or amide-bond formation.
Key reagents include phenyl acetyl chloride for acylation and dry benzene as a solvent. Reaction temperatures (0–25°C) and time (24–48 hours) are critical for yield optimization .
Advanced Question: How can researchers optimize reaction conditions to address low yields in the final coupling step?
Answer:
Low yields in coupling steps often arise from steric hindrance or poor nucleophilicity. Methodological adjustments include:
- Temperature Control : Gradual warming from 0°C to room temperature to stabilize intermediates.
- Catalyst Screening : Testing bases like DBU or DMAP to enhance reaction rates.
- Solvent Polarity : Switching from benzene to DMF or THF to improve solubility of aromatic intermediates.
- Protection/Deprotection Strategies : Temporarily masking reactive groups (e.g., using Boc for amines) to prevent side reactions .
Validate adjustments with HPLC or TLC monitoring .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.5–8.0 ppm), acetamide carbonyl (δ ~170 ppm), and thiadiazole carbons (δ 150–160 ppm) .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragments like the thiadiazole-sulfanyl moiety .
- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .
Advanced Question: How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved?
Answer:
Contradictions in NOESY or COSY data may arise from conformational flexibility or overlapping signals. Strategies include:
- Variable Temperature NMR : Cooling samples to –40°C to slow molecular motion and sharpen peaks.
- Isotopic Labeling : Incorporating ¹⁵N or ¹³C at key positions to simplify coupling patterns.
- Computational Modeling : Using DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental data .
Basic Question: What biological assays are suitable for preliminary activity screening?
Answer:
Thiadiazole derivatives are screened for:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Question: How can researchers elucidate the mechanism of action for observed anticancer activity?
Answer:
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding proteins .
- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., tubulin or kinase domains) to identify binding hotspots .
- Transcriptomic Profiling : RNA-seq of treated cells to detect pathways altered by the compound (e.g., apoptosis or DNA repair) .
Basic Question: What solubility challenges are anticipated, and how can they be mitigated?
Answer:
The compound’s lipophilic thiadiazole and aryl groups limit aqueous solubility. Solutions include:
- Co-solvent Systems : Use DMSO:water (1:4) or β-cyclodextrin inclusion complexes.
- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) for improved hydrophilicity .
Advanced Question: How should researchers address discrepancies in biological activity data across studies?
Answer:
Contradictions may stem from assay conditions or impurity profiles. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
